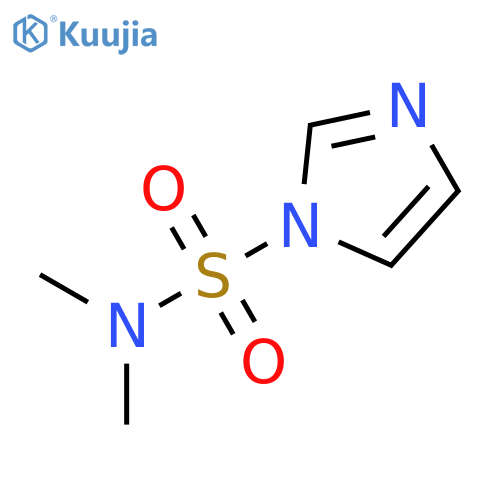Cas no 78162-58-0 (1-(N,N-Dimethylsulfamoyl)-1H-imidazole)

1-(N,N-Dimethylsulfamoyl)-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-1H-imidazole-1-sulfonamide
- N,N-Dimethyl-1H-imidazole-1-sulphonamide
- Imidazole-1-Sulfonic Acid Dimethyl Amine
- 1-(DIMETHYLSULFAMOYL)IMIDAZOLE
- N,N-Dimethyl imidazole-1-sulfonamide
- N,N-Dimethyl imidazole-1-sulfonamide
- <i>N<
- 1-(N,N-Dimethylsulfamoyl)-1H-imidazole
- i>,<i>N<
- 1-(Dimethylsulfamoyl)-1H-imidazole
- N,N-dimethylimidazole-1-sulfonamide
- 1-(N,N-dimethylsulfamoyl)imidazole
- Imidazole-1-sulfonic acid dimethylamide
- 1H-IMIDAZOLE-1-SULFONAMIDE, N,N-DIMETHYL-
- NSC700551
- n,n-dimethyl-1h-imidazol-1-sulfonamid
- PubChem8994
- HMS1615P01
- 1-(Dimethylsulfamoyl) imidazole
- N-dimethylsulfamoylimidazole
- D5437
- MFCD00955713
- AM85913
- 1-(Dimethylaminosulfonyl)imidazole
- YRRWNBMOJMMXQY-UHFFFAOYSA-N
- 1-(dimethylsulfamoyl)-imidazole
- N,N-dimethyl-1H-imidazol-1-sulfonamide
- CHEMBL1479124
- NCI60_036162
- EN300-138337
- HMS2446H20
- 1-(Dimethylsulfamoyl)imidazole, 97%
- SCHEMBL668561
- CS-W017448
- NSC-700551
- SY041698
- PS-3324
- 1-(dimethylaminosulfonyl)-imidazole
- N,N-dimethyl imidazole-1-sulphonamide
- AKOS000602793
- 1-(N pound notN-Dimethylsulfamoyl)-1H-imidazole
- N,N-Dimethyl-imidazole-1-sulfonamide
- 78162-58-0
- FT-0641668
- DTXSID20327908
- SMR000131869
- BCP27961
- MLS000521461
- DB-056289
- 1-(N,N-Dimethylsulfamoyl)imidazole; Imidazole-1-sulfonic Acid Dimethylamide; N,N-Dimethyl-1H-imidazole-1-sulfonamide; N,N-Dimethylsulfamoyl-1H-imidazole; NSC 700551
-
- MDL: MFCD00955713
- インチ: 1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3
- InChIKey: YRRWNBMOJMMXQY-UHFFFAOYSA-N
- ほほえんだ: S(N1C([H])=NC([H])=C1[H])(N(C([H])([H])[H])C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 175.04200
- どういたいしつりょう: 175.04154771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 63.6
じっけんとくせい
- ゆうかいてん: 46.0 to 50.0 deg-C
- ふってん: 100°C/0.5mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - PSA: 63.58000
- LogP: 0.61840
1-(N,N-Dimethylsulfamoyl)-1H-imidazole セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
1-(N,N-Dimethylsulfamoyl)-1H-imidazole 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
1-(N,N-Dimethylsulfamoyl)-1H-imidazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A300878-10g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 98% | 10g |
$32.0 | 2025-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022331-5g |
1-(N,N-Dimethylsulfamoyl)-1H-imidazole |
78162-58-0 | 98% | 5g |
¥127 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022331-1g |
1-(N,N-Dimethylsulfamoyl)-1H-imidazole |
78162-58-0 | 98% | 1g |
¥72 | 2024-05-21 | |
| Chemenu | CM187498-10g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 95%+ | 10g |
$77 | 2024-07-23 | |
| Enamine | EN300-138337-1.0g |
N,N-dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 95% | 1g |
$24.0 | 2023-05-24 | |
| Fluorochem | 069362-1g |
1-(Dimethylsulfamoyl)imidazole |
78162-58-0 | 98% | 1g |
£15.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SE704-5g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 98.0%(GC) | 5g |
¥546.0 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N99700-5g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 98% | 5g |
¥178.0 | 2022-04-27 | |
| Chemenu | CM187498-25g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 95+% | 25g |
$252 | 2021-08-05 | |
| Chemenu | CM187498-25g |
N,N-Dimethyl-1H-imidazole-1-sulfonamide |
78162-58-0 | 95%+ | 25g |
$190 | 2024-07-23 |
1-(N,N-Dimethylsulfamoyl)-1H-imidazole サプライヤー
1-(N,N-Dimethylsulfamoyl)-1H-imidazole 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
1-(N,N-Dimethylsulfamoyl)-1H-imidazoleに関する追加情報
1-(N,N-Dimethylsulfamoyl)-1H-imidazole (CAS 78162-58-0) の最新研究動向と医薬品開発への応用
1-(N,N-ジメチルスルファモイル)-1H-イミダゾール(CAS登録番号 78162-58-0)は、近年、医薬品開発分野で注目を集めている有機硫黄化合物です。本化合物は、その特異的な化学構造と生物学的活性から、創薬化学における重要な中間体としての役割が期待されています。特に、スルホンアミド基を有するイミダゾール誘導体として、標的タンパク質との特異的相互作用が可能な分子設計プラットフォームとしての価値が再評価されています。
2022-2023年に発表された最新の研究によると、78162-58-0はチロシンキナーゼ阻害剤やGタンパク質共���受容体(GPCR)モジュレーターの開発において重要な前駆体として利用されています。Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発原料とする一連のアナログが炎症性サイトカイン産生抑制活性を示すことが明らかになりました。特に、IL-6およびTNF-αの産生抑制においてIC50値がナノモルレベルで活性を示すことが確認されています。
創薬化学における合成戦略としては、78162-58-0のイミダゾール環3位を様々な電子求引基や電子供与基で修飾する手法が報告されています。最近のOrganic & Biomolecular Chemistry誌の論文では、Pd触媒を用いたクロスカップリング反応により、アリール基やヘテロアリール基を効率的に導入する方法が開発されました。この手法により、医薬品候補化合物の構造多様性拡大が可能となっています。
創薬応用の観点からは、本化合物を基本骨格とする新規化合物ライブラリーが構築され、ハイスループットスクリーニングが実施されています。2023年のBioorganic Chemistry誌の報告によると、78162-58-0誘導体の中から、EGFR変異型非小細胞肺癌に対して選択的な阻害活性を示す化合物が同定されました。分子ドッキングシミュレーションの結果、これらの化合物はATP結合ポケットに競合的に結合することが示唆されています。
薬物動態の面では、78162-58-0誘導体の代謝安定性に関する詳細な研究が進められています。最新のDrug Metabolism and Disposition誌の論文では、本化合物の主要代謝経路としてCYP3A4によるN-脱メチル化とUGT1A1によるグルクロン酸抱合が明らかになりました。これらの知見は、バイオアベイラビリティの改善に向けた構造最適化に重要な指針を提供しています。
安全性評価に関する研究では、78162-58-0コア構造を有する化合物群のin vitro毒性プロファイルが系統的に調査されています。特に、hERGチャネル阻害活性と肝毒性についての構造活性相関が詳細に解析され、安全性の高い分子設計のための指針が確立されつつあります。
今後の展望として、78162-58-0を基本骨格とする新規治療薬の開発が加速することが期待されます。特に、オートファジー調節剤やエピジェネティックターゲット阻害剤としての応用可能性について、複数の研究グループが活発に検討を進めています。また、PROTAC技術を活用した標的タンパク質分解誘導剤の開発においても、本化合物が重要な構築要素として注目されています。
78162-58-0 (1-(N,N-Dimethylsulfamoyl)-1H-imidazole) 関連製品
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)






